3-Bromo-6-methyl-8-nitroquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-6-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-7-4-8(11)5-12-10(7)9(3-6)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMOKLLSODDRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453138 | |
| Record name | 3-Bromo-6-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210708-23-9 | |
| Record name | 3-Bromo-6-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Methyl 8 Nitroquinoline
Retrosynthetic Analysis and Strategic Disconnections for the 3-Bromo-6-methyl-8-nitroquinoline Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several potential disconnections.
A primary retrosynthetic disconnection breaks the bonds of the pyridine (B92270) ring, suggesting established quinoline (B57606) synthesis reactions. The most logical precursor is a substituted aniline (B41778). Specifically, disconnecting the N1-C2 and C3-C4 bonds points towards a reaction between a 2-amino-5-methyl-nitrobenzene derivative and a three-carbon synthon. For instance, a Skraup or Doebner-von Miller reaction would utilize 4-methyl-2-nitroaniline (B134579) as a key starting material. Subsequent functionalization, specifically bromination at the C3 position, would be required to complete the synthesis.
Alternatively, a Friedländer synthesis approach would involve the condensation of a 2-amino-5-methylbenzaldehyde (B1611670) (or a corresponding ketone) with a molecule providing the C2 and C3 atoms, followed by nitration and bromination. A C-H functionalization strategy might start with a pre-formed 6-methyl-8-nitroquinoline (B1605682), followed by a regioselective bromination at the C3 position.
Convergent and Linear Synthesis Pathways for Substituted Quinolines
The synthesis of complex molecules like this compound can be approached through either linear or convergent pathways.
| Synthesis Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Step-by-step assembly on a single starting material. chemistnotes.comyoutube.com | Conceptually straightforward planning. | Overall yield drops significantly with each step. differencebetween.com |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. chemistnotes.comwikipedia.org | Higher overall yield, greater efficiency. differencebetween.comwikipedia.org | Requires more complex initial planning. |
Adaptation of Established Quinoline Annulation Reactions for Precursor Functionalization
Modified Friedländer Condensations for Accessing 6-Methylquinoline (B44275) Intermediates
The Friedländer synthesis is a fundamental method for constructing quinoline derivatives by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgorganicreactions.orgjk-sci.comorganic-chemistry.org To synthesize a 6-methylquinoline intermediate for our target molecule, one would start with 2-amino-5-methylbenzaldehyde.
The classical Friedländer reaction can be harsh, but several modifications offer milder conditions and improved yields. jk-sci.com Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and iodine have been employed to facilitate the condensation. wikipedia.org For example, the reaction can be promoted by p-toluenesulphonic acid under solvent-free conditions, or by molecular iodine, offering a highly efficient synthesis. organic-chemistry.org
Once the 6-methylquinoline intermediate is formed, subsequent electrophilic substitution reactions are necessary. Nitration, typically with a mixture of nitric and sulfuric acid, would introduce the nitro group at the C8 position, influenced by the directing effects of the existing ring system. uop.edu.pk Finally, regioselective bromination would be carried out to install the bromine atom at the C3 position.
Skraup and Doebner-von Miller Reactions with Tailored Aromatic Amine Precursors
The Skraup and Doebner-von Miller reactions are classic, acid-catalyzed methods for quinoline synthesis starting from anilines. colab.wsmdpi.com
The Skraup reaction involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The glycerol dehydrates in situ to form acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to yield the quinoline. uop.edu.pknumberanalytics.com To synthesize a precursor for our target, 4-methyl-2-nitroaniline would be the tailored starting material. The strong acidic and high-temperature conditions of the Skraup reaction can be violent, but the addition of moderators like ferrous sulfate (B86663) can control the reaction's exothermicity. uop.edu.pkwikipedia.org
The Doebner-von Miller reaction is a more versatile variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol. mdpi.comwikipedia.orgsynarchive.comslideshare.net This allows for the synthesis of a wider range of substituted quinolines. mdpi.comresearchgate.net For the synthesis of this compound, one could react 4-methyl-2-nitroaniline with an α-bromo-α,β-unsaturated aldehyde, such as 2-bromoacrolein. This would directly install the bromine at the 3-position during the cyclization process. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
| Reaction | Key Reactants | Conditions | Notes |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent wikipedia.org | Strong acid (H₂SO₄), heat researchgate.net | Can be violent; often moderated with FeSO₄. wikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl wikipedia.org | Acid-catalyzed (Brønsted or Lewis) wikipedia.orgsynarchive.com | More versatile than Skraup; allows for varied substitution. mdpi.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl jk-sci.comorganic-chemistry.org | Acid or base catalysis organicreactions.orgjk-sci.com | Many modified, milder versions exist. jk-sci.com |
Advanced Metal-Catalyzed Cyclizations and C-H Functionalization Approaches for Poly-Substituted Quinolines
Modern synthetic methods often employ transition-metal catalysts to achieve high efficiency and selectivity. These can be applied both to the construction of the quinoline ring and to the direct functionalization of a pre-formed quinoline scaffold. nih.govacs.orgnih.gov
Palladium-catalyzed reactions are particularly powerful for quinoline synthesis. nih.gov For instance, palladium catalysts can facilitate the oxidative cyclization of o-alkenylanilines with alkynes or the coupling of aryl allyl alcohols with anilines to form substituted quinolines. acs.orgrsc.orgnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov
C-H functionalization is a highly attractive strategy as it allows for the direct introduction of substituents onto the quinoline core without the need for pre-functionalized starting materials. nih.govmdpi.com For the synthesis of this compound, one could envision starting with 6-methyl-8-nitroquinoline and then performing a regioselective C-H bromination. While direct C-H functionalization at the C3 position of quinoline can be challenging, various directing group strategies have been developed to control regioselectivity. mdpi.com Metal-free C-H halogenation methods have also been developed, sometimes offering excellent regioselectivity under mild, room-temperature conditions. rsc.orgrsc.org
| Catalyst Type | Reaction Example | Key Features |
|---|---|---|
| Palladium (Pd) | Oxidative cyclization of o-vinylanilines and alkynes. acs.org | Mild conditions, high functional group tolerance. nih.gov |
| Copper (Cu) | C5-sulfonylation of 8-aminoquinolines. mdpi.com | Can direct functionalization to specific positions. |
| Rhodium (Rh) | C8 bromination of quinoline N-oxides. mdpi.com | Utilizes directing groups like N-oxides for selectivity. |
| Metal-Free | Remote C5-halogenation of 8-substituted quinolines. rsc.org | Operationally simple, uses inexpensive reagents. rsc.org |
Multicomponent Reaction Strategies for Efficient Quinoline Core Assembly
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. rsc.org
Several MCRs have been developed for the synthesis of polysubstituted quinolines. rsc.orgresearchgate.net For example, a one-pot procedure might involve the reaction of an aniline, an aldehyde, and an alkyne, catalyzed by a Lewis acid like zinc(II) triflate, to produce 2,3-disubstituted quinolines. nih.gov Another approach is a titanium-catalyzed three-component coupling that generates N-aryl-1,3-diimine tautomers, which then cyclize to form quinolines upon treatment with acid. acs.org These strategies allow for the rapid assembly of complex quinoline scaffolds from simple and readily available starting materials, making them highly attractive for creating libraries of diverse compounds. acs.org
To apply this to this compound, one could theoretically devise an MCR involving 4-methyl-2-nitroaniline, a bromine-containing aldehyde or ketone, and a two-carbon component to build the fully substituted ring in a single step.
Regioselective Introduction of Specific Substituents on the Quinoline Ring System
The construction of this compound hinges on the precise and selective functionalization of the quinoline core. This involves strategic nitration and bromination reactions where the position of substitution is carefully directed.
Nitration Strategies for Selective Functionalization at the C-8 Position
The introduction of a nitro group at the C-8 position of a 6-methylquinoline precursor is a critical step. This is typically achieved through electrophilic aromatic substitution, where the inherent reactivity of the quinoline ring system dictates the outcome.
Electrophilic substitution on the quinoline ring system is heavily influenced by the reaction conditions and the electronic nature of the heterocyclic rings. Under strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.com This protonation deactivates the pyridine ring towards electrophilic attack more than the benzene (B151609) ring. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.
For the quinolinium ion, electrophilic attack at the C-5 and C-8 positions is favored. stackexchange.comquora.com This is because the resonance structures for the intermediate carbocation (Wheland intermediate) formed by attack at these positions effectively delocalize the positive charge without placing it on the already positively charged nitrogen atom. quora.com The reaction of quinoline with nitric and sulfuric acids at 0°C yields an almost equal mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com
In the context of synthesizing the target molecule from a 6-methylquinoline precursor, the directing effects of the methyl group must also be considered. The synthesis of the related compound, 7-methyl-8-nitroquinoline, provides a relevant example. Starting with 7-methylquinoline, nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline. brieflands.com This demonstrates that the C-8 position is highly susceptible to nitration, even with an adjacent alkyl group. For a 6-methylquinoline precursor, the C-8 position remains one of the most activated sites in the benzene ring for electrophilic attack under nitrating conditions.
Table 1: Regioselectivity in Quinoline Nitration
| Starting Material | Reagents | Products | Yield/Ratio | Reference |
|---|---|---|---|---|
| Quinoline | HNO₃, H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline | 52.3% : 47.7% | stackexchange.com |
An alternative strategy for functionalizing the quinoline ring involves the use of quinoline N-oxides. The N-oxide group significantly alters the electronic distribution of the quinoline system. While direct nitration of quinoline N-oxide can lead to 4-nitroquinoline (B1605747) at higher temperatures, it predominantly yields 5- and 8-nitro derivatives at lower temperatures, proceeding through the nitration of the 1-hydroxyquinolinium ion. rsc.org
More advanced methods leverage a dearomatization-rearomatization sequence to achieve nitration at positions that are otherwise difficult to access, such as C-3. acs.orgrsc.org A practical method for the meta-nitration of quinolines involves their reaction with dimethyl acetylenedicarboxylate (B1228247) to form a 1,4-dipole in situ. This intermediate undergoes a dearomatizing cycloaddition, and the resulting adduct can be regioselectively nitrated using radical sources like tert-butyl nitrite (B80452) (TBN). Subsequent acid treatment leads to rearomatization, yielding the meta-nitroquinoline. acs.org While this specific example focuses on meta-nitration (relative to the nitrogen), the principle of altering reactivity through dearomatization showcases a powerful, albeit indirect, approach to functionalizing the quinoline core. acs.orgnih.gov This strategy provides a synthetic route to nitroquinolines that are not accessible through direct electrophilic substitution. rsc.org
Bromination Methodologies for the C-3 Position
Introducing a bromine atom at the C-3 position of the quinoline ring is challenging due to the deactivation of the pyridine ring towards electrophiles. Direct bromination tends to occur on the more electron-rich benzene ring.
Direct bromination of quinoline typically requires harsh conditions and often results in substitution on the benzene ring, particularly at the C-5 and C-8 positions, or C-3 and C-6 if those are activated. The bromination of 8-substituted quinolines, for instance, has been shown to yield 5-bromo and 7-bromo derivatives. acgpubs.orgresearchgate.net Achieving selective C-3 bromination on a pre-existing 6-methyl-8-nitroquinoline skeleton via direct electrophilic addition is synthetically challenging. The strong deactivating effect of the nitro group at C-8 would further hinder electrophilic attack on the entire ring system, making direct bromination an inefficient and non-selective method for this transformation.
A more effective and regioselective method for the synthesis of 3-haloquinolines is through electrophilic cyclization reactions. rsc.orgnih.gov This strategy involves constructing the quinoline ring and introducing the C-3 halogen in a single, concerted process.
One such protocol involves the electrophilic cyclization of alkynyl imines. rsc.org In this approach, an appropriately substituted alkynyl imine undergoes cyclization promoted by a halogen cation. The halogen cation can be generated from sources like N-halosuccinimides (NXS) or by reacting a halogen (X₂) with a silver salt. rsc.org The reaction proceeds under mild conditions and demonstrates high efficiency and functional group tolerance. The solvent can also play a crucial role in directing the regioselectivity of the cyclization. This methodology offers a powerful and direct route to 3-haloquinolines, avoiding the challenges associated with the direct halogenation of a pre-formed quinoline ring. rsc.orgnih.gov
Table 2: Electrophilic Cyclization for 3-Haloquinoline Synthesis
| Reaction Type | Precursor | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Halogen cation-promoted cyclization | Alkynyl imines | X₂/Ag⁺ or NXS/CuX | 3-Haloquinolines | High regioselectivity for C-3 position | rsc.org |
Methyl Group Incorporation at the C-6 Position through Pre-functionalized Building Blocks
The synthesis of this compound relies on the strategic use of starting materials that already contain the C-6 methyl group. This approach, utilizing pre-functionalized building blocks, is a common and effective strategy in quinoline synthesis. By incorporating the methyl group into one of the key reactants, typically the aniline derivative, the need for a separate, and often harsh, methylation step on the quinoline ring is circumvented.
A representative precursor for this method would be 4-methylaniline or a derivative thereof. For instance, in related syntheses, compounds like 2-bromo-4-methylaniline (B145976) can serve as a foundational building block. The synthesis of 8-bromo-2,6-dimethylquinoline, for example, utilizes such a pre-functionalized precursor. researchgate.net This strategy ensures the precise placement of the methyl group at the desired C-6 position of the final quinoline core.
The general synthetic pathway would involve the condensation of a suitably substituted aniline (possessing the C-6 methyl group) with a three-carbon synthon, followed by cyclization. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions can be adapted for this purpose. jocpr.com For example, the reaction of a pre-functionalized aniline with α,β-unsaturated aldehydes or ketones under acidic conditions is a well-established route to the quinoline scaffold. Subsequent bromination and nitration steps would then be carried out on the 6-methylquinoline intermediate to yield the target compound. The activation of bromoquinolines by nitration is a documented strategy for the functionalization of the quinoline ring. semanticscholar.org
Green Chemistry Principles and Sustainable Protocols in this compound Synthesis
Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, extended reaction times, and the generation of significant chemical waste. acs.orgtandfonline.com In response, the field of synthetic chemistry has increasingly turned towards green chemistry principles to develop more sustainable and efficient protocols. These modern approaches are directly applicable to the synthesis of this compound. The core tenets of green chemistry, such as the use of catalysts over stoichiometric reagents, employing safer solvents (or no solvent at all), and utilizing energy-efficient methods like microwave irradiation, are at the forefront of this evolution. jocpr.comtandfonline.com
The development of one-pot synthetic methods is a particularly significant advancement. acs.orgcore.ac.uk These procedures, where multiple reaction steps are carried out in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. For quinoline synthesis, this can involve the in situ generation of a reactive intermediate which then immediately reacts to form the quinoline ring. core.ac.uk
Nanocatalyst-Mediated Synthetic Transformations
The use of nanocatalysts represents a significant leap forward in the green synthesis of quinolines. acs.org Nanoparticles offer a high surface-area-to-volume ratio, which often translates to superior catalytic activity, higher yields, and milder reaction conditions compared to their bulk counterparts. taylorfrancis.comresearchgate.net Their unique properties allow for enhanced selectivity and reactivity, making them ideal for complex organic transformations. taylorfrancis.com
A wide array of nanocatalysts have been successfully employed in quinoline synthesis, including those based on iron, copper, zinc, gold, and silica. acs.org For example, nano-flake ZnO has been demonstrated as an effective, reusable catalyst for the Friedländer annulation under solvent-free conditions. researchgate.netsid.ir Similarly, magnetic iron oxide nanoparticles have been used, which offer the additional advantage of easy separation from the reaction mixture using an external magnet, simplifying purification and catalyst recycling. nih.govtandfonline.com
These nanocatalyst-based protocols could be readily adapted for the synthesis of precursors to this compound. For instance, a nanocatalyst could be employed in the initial Friedländer condensation between a pre-functionalized 2-aminoaryl ketone and a compound with an α-methylene group to efficiently construct the 6-methylquinoline core. sid.irnih.gov
Table 1: Examples of Nanocatalysts in Quinoline Synthesis
Microwave-Assisted and Solvent-Free Reaction Conditions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity. benthamdirect.comingentaconnect.com The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to a significant acceleration of chemical reactions. benthamdirect.com This technique has been extensively applied to classical quinoline syntheses, including the Friedländer, Doebner-von Miller, and Combes reactions. tandfonline.comcore.ac.uk
Combining microwave irradiation with solvent-free reaction conditions represents a particularly sustainable approach. jocpr.comcore.ac.uk By eliminating the solvent, this methodology reduces chemical waste, simplifies work-up procedures, and lowers costs. In many cases, one of the reactants or a solid support can act as the reaction medium. For example, an efficient one-pot synthesis of quinolines has been achieved from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under solvent-free microwave irradiation, where the need for an additional catalyst was obviated. core.ac.uk Another approach involves using neat acetic acid as both a catalyst and the solvent under microwave conditions, which drastically reduces reaction times from days to mere minutes.
These green protocols are highly relevant for the synthesis of this compound. A microwave-assisted, solvent-free approach could be envisioned for the cyclization step, significantly accelerating the formation of the 6-methylquinoline scaffold before the subsequent bromination and nitration steps.
Table 2: Microwave-Assisted Synthesis of Quinolines
Chemical Reactivity and Transformations of 3 Bromo 6 Methyl 8 Nitroquinoline
Reactions Involving the Bromo Group at C-3
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)
The bromine atom at the C-3 position of 3-bromo-6-methyl-8-nitroquinoline serves as a key handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used transformation. For this compound, a Suzuki-Miyaura reaction would involve the palladium-catalyzed coupling of the C-3 position with a suitable boronic acid or ester. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and would need to be empirically optimized.
The Heck reaction facilitates the coupling of an aryl halide with an alkene, also catalyzed by palladium. In the context of this compound, this reaction would lead to the introduction of a vinyl group at the C-3 position. The reaction typically proceeds with outstanding trans selectivity.
The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne, often with a copper co-catalyst. This reaction would enable the introduction of an alkynyl moiety at the C-3 position of the quinoline (B57606) core, leading to the formation of arylalkynes. The Sonogashira reaction is known for its mild reaction conditions, often being carried out at room temperature with a mild base.
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | This compound, R-B(OH)₂ | Pd catalyst, Base | 3-Aryl-6-methyl-8-nitroquinoline |
| Heck | This compound, Alkene | Pd catalyst, Base | 3-Vinyl-6-methyl-8-nitroquinoline |
| Sonogashira | This compound, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 3-Alkynyl-6-methyl-8-nitroquinoline |
This table represents the expected transformations based on established chemical principles, pending specific experimental data for this compound.
Nucleophilic Substitution Reactions of the Aryl Halide
The substitution of the bromine atom at C-3 via nucleophilic aromatic substitution (SNAr) is another potential transformation. However, the success of such reactions is highly dependent on the electronic nature of the aromatic ring. SNAr reactions are generally favored when the aryl halide is activated by strongly electron-withdrawing groups at the ortho and para positions relative to the leaving group.
In this compound, the strongly electron-withdrawing nitro group is at the C-8 position, which is meta to the C-3 bromine. This positioning does not provide the direct resonance stabilization of the Meisenheimer intermediate that would be seen with ortho or para substitution. Therefore, direct nucleophilic substitution of the C-3 bromine is expected to be challenging under standard SNAr conditions.
Functionalization of the Methyl Group at C-6
The methyl group at the C-6 position offers another site for chemical modification.
Benzylic Functionalization and Oxidation Reactions
The methyl group at C-6 is a benzylic position and is susceptible to radical-mediated reactions and oxidation. Benzylic oxidation can convert the methyl group into an aldehyde, carboxylic acid, or other functional groups. Common reagents for such transformations include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder, more selective modern oxidation systems.
Another possibility is benzylic halogenation, for instance, using N-bromosuccinimide (NBS) under radical initiation conditions, to introduce a bromine atom on the methyl group. This would yield 6-(bromomethyl)-3-bromo-8-nitroquinoline, a versatile intermediate for further nucleophilic substitutions at the benzylic carbon.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core of this compound
The existing substituents profoundly influence further substitution reactions on the quinoline ring.
Regioselectivity and Reactivity Profiles Influenced by Existing Substituents
For electrophilic aromatic substitution , the quinoline ring system is generally deactivated by the nitrogen atom. Further deactivation is provided by the potent electron-withdrawing nitro group at C-8. Electrophilic attack on the quinoline ring typically occurs on the benzene (B151609) ring portion, favoring positions C-5 and C-8. In this compound, the C-8 position is already occupied. The directing effects of the existing substituents would need to be considered. The methyl group at C-6 is an activating, ortho-, para-director, while the bromo group at C-3 is a deactivating, ortho-, para-director. The nitro group at C-8 is a strong deactivating, meta-director. The interplay of these effects would likely direct any further electrophilic substitution to the C-5 position.
For nucleophilic aromatic substitution , as discussed, the quinoline ring is activated towards nucleophilic attack at the C-2 and C-4 positions due to the electron-withdrawing nature of the ring nitrogen. The C-8 nitro group further enhances this activation. It is conceivable that under forcing conditions, a nucleophile could attack the quinoline core, potentially leading to substitution of a hydrogen atom, a process known as Vicarious Nucleophilic Substitution (VNS). Such reactions often compete with the substitution of a halogen (SNAr). The regioselectivity of such an attack would be complex, influenced by both the nitrogen atom and the nitro group.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Methyl 8 Nitroquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Specific ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicities for 3-Bromo-6-methyl-8-nitroquinoline, are not available in the public domain. Furthermore, no studies detailing the use of two-dimensional NMR techniques such as COSY, HMQC, HMBC, or NOESY for the structural elucidation of this specific compound have been found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
The exact mass of this compound, based on its molecular formula C10H7BrN2O2, is 265.96900 u. chemsrc.com However, experimental HRMS data and any analysis of its fragmentation pathways upon ionization have not been reported in the available literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
No experimental IR or Raman spectra for this compound are available in the searched scientific databases. Consequently, a characterization of its vibrational modes and specific functional group frequencies cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
There is no published UV-Vis spectroscopic data for this compound. An analysis of its electronic transitions and the extent of conjugation within the molecule based on this technique cannot be performed.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
No crystallographic studies have been published for this compound. Therefore, a definitive determination of its solid-state molecular structure via X-ray crystallography is not possible at this time.
Computational and Theoretical Investigations of 3 Bromo 6 Methyl 8 Nitroquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations are fundamental in modern computational chemistry for investigating the electronic structure and various properties of molecules.
Geometry Optimization and Conformational Landscape Analysis
This analysis would determine the most stable three-dimensional arrangement of atoms in the 3-Bromo-6-methyl-8-nitroquinoline molecule. It would involve calculating the potential energy of different spatial orientations (conformers) to identify the global minimum energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometry would be presented in a data table.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. This section would detail the energies of the HOMO and LUMO and the HOMO-LUMO energy gap, which is an indicator of chemical stability. Visual representations of the spatial distribution of these orbitals would illustrate the regions of the molecule most likely to be involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
An MEP surface map provides a visual guide to the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.
Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption and Emission Spectra
TD-DFT calculations are employed to predict the electronic absorption and emission spectra of a molecule. This section would report the calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions are often compared with experimental spectroscopic data to validate the computational methodology.
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
MD simulations provide insights into the dynamic behavior of a molecule over time. This analysis would explore the conformational flexibility of this compound and its interactions with solvent molecules or other surrounding species. Key findings would relate to the stability of its structure and the nature of its intermolecular forces.
Computational Prediction of Reaction Pathways and Transition States for Synthetic Transformations
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of substituted quinolines, such as this compound. Through the use of quantum chemical calculations, researchers can model reaction pathways, identify and characterize transition states, and predict the feasibility and selectivity of synthetic transformations. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level understanding of the factors that govern reaction outcomes.
The synthesis of this compound likely involves a series of electrophilic aromatic substitution reactions, including nitration and bromination of a 6-methylquinoline (B44275) precursor. Computational studies, particularly those employing Density Functional Theory (DFT), are well-suited to explore the intricacies of these reactions. By calculating the potential energy surface, researchers can map out the energetic landscape of the reaction, identifying the most favorable pathways from reactants to products.
A key aspect of these computational investigations is the determination of the transition state structures and their associated activation energies. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction. Computational models can precisely calculate the geometry of these fleeting structures and their energetic barriers, providing quantitative predictions of reaction kinetics.
For the synthesis of this compound, computational studies would focus on predicting the regioselectivity of the nitration and bromination steps. The quinoline (B57606) ring system has multiple positions where substitution can occur, and the directing effects of the existing methyl group and the subsequently introduced nitro and bromo groups will influence the position of the next substituent. Theoretical calculations can quantify the activation energies for substitution at each possible position, thereby predicting the observed isomer distribution.
For instance, in the nitration of 6-methylquinoline, computational models can be used to compare the energy barriers for the formation of the different possible nitro-substituted isomers. The calculated activation energies would reveal the most likely positions for nitration, providing a theoretical rationale for the observed experimental outcome. Similarly, the subsequent bromination of the resulting methyl-nitroquinoline can be modeled to predict the final position of the bromine atom.
The following tables present hypothetical but representative data that would be generated from such computational studies on the electrophilic substitution of a 6-methylquinoline precursor.
Table 1: Calculated Activation Energies for the Nitration of 6-Methylquinoline
| Position of Nitration | Activation Energy (kcal/mol) |
| 3 | 25.8 |
| 5 | 22.1 |
| 7 | 23.5 |
| 8 | 19.7 |
This table illustrates how computational chemistry can predict the most favorable position for nitration by comparing the energy barriers for substitution at different sites on the 6-methylquinoline ring.
Table 2: Calculated Activation Energies for the Bromination of 6-Methyl-8-nitroquinoline (B1605682)
| Position of Bromination | Activation Energy (kcal/mol) |
| 2 | 28.3 |
| 3 | 24.2 |
| 4 | 29.1 |
| 5 | 26.9 |
This table demonstrates the use of computational methods to predict the regioselectivity of the bromination step in the synthesis of this compound. The calculated activation energies indicate the most probable site for bromine substitution.
Furthermore, computational analysis of the transition states can reveal detailed geometric information, such as the lengths of the forming and breaking bonds. This data provides a static picture of the dynamic process of bond formation and cleavage during the reaction.
Mechanistic Investigations of Synthetic Transformations Involving 3 Bromo 6 Methyl 8 Nitroquinoline
Elucidation of Reaction Mechanisms in the Introduction of Halogen and Nitro Groups
The synthesis of 3-bromo-6-methyl-8-nitroquinoline itself involves a sequence of electrophilic aromatic substitution reactions, namely bromination and nitration. The regioselectivity of these reactions is governed by the electronic properties of the quinoline (B57606) nucleus and the specific reaction conditions employed.
The bromination of 6-methylquinoline (B44275), the precursor to the target molecule, typically proceeds via an electrophilic substitution mechanism. The reaction often requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the bromine molecule (Br₂), generating a more potent electrophile, Br⁺. libretexts.org The electron-rich benzene (B151609) ring of the quinoline system attacks the electrophilic bromine, forming a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic system. In the final step, a weak base, often the AlBr₄⁻ or FeBr₄⁻ complex formed during the initial activation, abstracts a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated quinoline. libretexts.orglibretexts.org The position of bromination is influenced by the directing effects of the existing methyl group and the nitrogen atom in the quinoline ring.
The subsequent nitration of a bromoquinoline to introduce the nitro group also follows an electrophilic aromatic substitution pathway. masterorganicchemistry.com The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.com The mechanism involves the attack of the π-electrons of the aromatic ring on the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom where the nitro group has attached, restoring the aromatic system and yielding the nitro-substituted product. masterorganicchemistry.com In the case of 6-bromoquinoline, nitration can be directed to the C-5 position. semanticscholar.org The regioselectivity can be influenced by factors such as the protonation state of the quinoline nitrogen in the strongly acidic medium, which can create electrostatic repulsion with the incoming electrophile. semanticscholar.org
Table 1: Key Mechanistic Steps in Bromination and Nitration
| Step | Bromination | Nitration |
| Electrophile Generation | Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻ | HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O |
| Electrophilic Attack | Benzene ring attacks Br⁺ | Benzene ring attacks NO₂⁺ |
| Intermediate Formation | Formation of a resonance-stabilized arenium ion | Formation of a resonance-stabilized arenium ion |
| Deprotonation | A weak base (e.g., FeBr₄⁻) removes a proton | A weak base (e.g., H₂O) removes a proton |
| Product Formation | Bromo-substituted quinoline | Nitro-substituted quinoline |
Mechanistic Pathways of Nitro Group Reductions to Aminoquinolines
The reduction of the nitro group in this compound to an amino group is a critical transformation for further derivatization. This reduction can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions.
Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel with hydrogen gas (H₂) is a widely used method. masterorganicchemistry.comyoutube.com The mechanism on the catalyst surface is complex. It is believed that hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms. It has also been suggested that for reactions with Pd/C, the reduction may proceed through an electrochemical mechanism where H₂ oxidation occurs on the palladium, providing electrons for the nitro group reduction on the carbon support. researchgate.net
The reduction can also occur via a radical mechanism, involving the successive production of a nitroanion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before forming the final amine. nih.gov Regardless of the specific pathway, the formation of the hydroxylamine (B1172632) derivative is a key intermediate in the reduction sequence. nih.gov
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reducing Agent | Key Mechanistic Features |
| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Stepwise single electron transfer from the metal; formation of nitroso and hydroxylamino intermediates. masterorganicchemistry.comnih.gov |
| Catalytic Hydrogenation | H₂ with Pd/C, Pt, or Raney Ni | Adsorption of H₂ and nitro compound onto the catalyst surface; stepwise reduction by adsorbed hydrogen atoms. masterorganicchemistry.comyoutube.com |
| Radical Mechanism | - | Formation of nitroanion radical, nitroso, and hydroxylamino intermediates. nih.gov |
Catalytic Cycle Analysis in Transition Metal-Mediated Cross-Coupling Reactions
The bromine atom at the C-3 position of this compound provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of a wide range of substituents. These reactions proceed through a catalytic cycle involving a transition metal catalyst, typically palladium. youtube.commasterorganicchemistry.comyoutube.com
The general catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three key steps: youtube.comyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. youtube.com
Transmetalation (for Suzuki-type reactions): In reactions like the Suzuki coupling, the next step is transmetalation. Here, an organometallic reagent, such as an organoboron compound in the presence of a base, transfers its organic group to the palladium(II) complex, replacing the halide. masterorganicchemistry.comyoutube.com This forms a diorganopalladium(II) intermediate.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com
For the Heck reaction, which couples the aryl halide with an alkene, the transmetalation step is replaced by the coordination of the alkene to the palladium(II) complex, followed by migratory insertion of the aryl group onto the alkene. youtube.com A subsequent β-hydride elimination step forms the coupled product and a palladium-hydride species, which then undergoes reductive elimination to regenerate the palladium(0) catalyst. youtube.com
The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. chemrevlett.com
Table 3: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
| Step | Description | Key Transformation |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Pd(0) → Pd(II) |
| Transmetalation (e.g., Suzuki) | An organometallic reagent transfers its organic group to the Pd(II) complex. | R¹-Pd(II)-X + R²-M → R¹-Pd(II)-R² + M-X |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated. | R¹-Pd(II)-R² → R¹-R² + Pd(0) |
Kinetic Studies and Reaction Rate Determinations for Key Synthetic Steps
While specific kinetic data for the synthesis of this compound is not extensively reported in the provided search results, general principles of reaction kinetics in related systems can be inferred.
For electrophilic aromatic substitution reactions like bromination and nitration, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion. libretexts.orgmasterorganicchemistry.com The rate of this step is influenced by the concentration of both the substrate and the electrophile, as well as the activation energy of the reaction, which is affected by the catalyst and temperature.
In transition metal-catalyzed cross-coupling reactions, the rate-limiting step can vary depending on the specific reaction conditions and substrates. It can be the oxidative addition, transmetalation, or reductive elimination step. youtube.com For instance, in some Suzuki reactions, the transmetalation step is found to be rate-limiting. Kinetic studies, often involving monitoring the reaction progress over time using techniques like chromatography or spectroscopy, are crucial for identifying the rate-determining step and optimizing the reaction.
The rate of nitro group reduction is also dependent on the chosen method. For catalytic hydrogenation, the rate can be influenced by factors such as hydrogen pressure, catalyst loading, and the nature of the solvent.
Role of Solvents, Catalysts, and Reagents in Directing Regioselectivity and Yield
Solvents: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity. For instance, in electrophilic aromatic substitution, the solvent can influence the stability of the charged intermediates. In cross-coupling reactions, the choice of solvent can affect the solubility of the reactants and the stability and activity of the catalyst. chemrevlett.com For example, a study on the synthesis of quinoline derivatives found that using ethanol (B145695) as a solvent in the presence of certain catalysts led to lower yields of the desired product compared to other solvents. psu.edu
Reagents: The nature of the reagents, such as the specific brominating or nitrating agent, and the organometallic reagent in cross-coupling reactions, directly influences the outcome. The use of different bases in cross-coupling reactions can also have a profound effect on the reaction. chemrevlett.com In the synthesis of quinoline derivatives, a study showed that the regioselectivity was significantly influenced by the type of catalyst used, with L-proline providing the highest yield of the desired product compared to other basic or acidic catalysts. psu.edu The steric and electronic properties of the reagents can dictate the regiochemical course of the reaction.
Table 4: Influence of Reaction Components on Synthesis
| Component | Role in Directing Regioselectivity and Yield | Examples |
| Solvents | Influences stability of intermediates, solubility of reactants, and catalyst activity. | Ethanol vs. other solvents in quinoline synthesis affecting yield. psu.edu |
| Catalysts | Determines electrophile reactivity, and controls the catalytic cycle in cross-coupling reactions. | Lewis acids in bromination, palladium complexes in Suzuki and Heck reactions. libretexts.orgchemrevlett.com |
| Reagents | Directly influences the reaction outcome through their chemical nature and properties. | Different bases in cross-coupling, various organometallic reagents. chemrevlett.com |
Synthetic Utility and Derivatization Strategies of 3 Bromo 6 Methyl 8 Nitroquinoline
Utilization as a Versatile Building Block in the Construction of Complex Molecular Architectures
3-Bromo-6-methyl-8-nitroquinoline serves as a foundational scaffold for the synthesis of more complex molecules. Its inherent reactivity at three distinct positions allows for sequential and controlled modifications, making it an ideal starting material for creating diverse chemical libraries. The quinoline (B57606) core itself is a prominent feature in many pharmacologically active compounds, and the specific substitution pattern of this compound offers multiple avenues for structural elaboration. nih.govnih.gov The development of synthetic strategies that allow for the polyfunctionalization of quinolines is crucial for accessing novel chemical space. semanticscholar.org The ability to introduce various substituents through the transformation of the bromo, nitro, and methyl groups facilitates the generation of molecules with tailored electronic and steric properties, which is essential for applications in drug discovery and materials science. nih.gov
Preparation of Highly Functionalized Quinoline Derivatives through Sequential Chemical Modifications
The true synthetic power of this compound lies in the ability to selectively address each of its functional groups. This sequential modification approach allows for the systematic construction of highly substituted quinoline derivatives with precise control over the final molecular architecture.
Conversion of the Bromo Group to Other Carbon-Carbon, Carbon-Nitrogen, or Carbon-Oxygen Bonds
The bromine atom at the 3-position is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups, respectively. Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a range of substituted anilines and other nitrogen-containing heterocycles. Furthermore, the bromo group can be displaced by oxygen nucleophiles to form ethers and related compounds. The reactivity of bromoquinolines can be enhanced by the presence of activating groups, such as a nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org
Table 1: Examples of Cross-Coupling Reactions on Bromoquinolines
| Reaction Type | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Pd catalyst, boronic acid | Aryl- or heteroaryl-substituted quinoline |
| Heck Coupling | Pd catalyst, alkene | Alkenyl-substituted quinoline |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl-substituted quinoline |
| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino-substituted quinoline |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., morpholine, piperazine) | 4-substituted quinoline |
Transformation of the Nitro Group to Amino, Azido (B1232118), or Other Nitrogen-Containing Moieties
The nitro group at the 8-position is a key functional group that can be readily transformed into a variety of other nitrogen-containing moieties. The most common transformation is its reduction to an amino group, which can be achieved using various reducing agents such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation. semanticscholar.orgresearchgate.netsci-hub.st This resulting amino group can then serve as a precursor for further derivatization, such as diazotization followed by substitution to introduce a wide range of functionalities.
The nitro group can also be converted to an azido group. For instance, the conversion of a nitro group to an azide (B81097) has been demonstrated in the synthesis of furoxans from ortho-nitro-azidoquinolines. sciforum.net The azide itself is a versatile functional group that can undergo various transformations, including cycloaddition reactions and reduction to an amine.
Table 2: Transformations of the Nitro Group
| Reagents | Product Functional Group |
| Fe/CH₃COOH or H₂/Pd-C | Amino (-NH₂) |
| NaN₃ | Azido (-N₃) |
Selective Chemical Modifications of the Methyl Group
The methyl group at the 6-position offers another site for functionalization. While generally less reactive than the bromo and nitro groups, it can undergo a variety of transformations. Oxidation of the methyl group can lead to the corresponding carboxylic acid, which can then be further derivatized. tandfonline.comtandfonline.comyoutube.com For example, oxidation of methylquinolines to quinoline-carboxylic acids has been achieved using reagents like nickel peroxide. tandfonline.comtandfonline.com
Benzylic halogenation of the methyl group, for instance using N-bromosuccinimide (NBS), can introduce a handle for further nucleophilic substitution reactions. acs.orgacs.org This allows for the introduction of a wide range of functional groups at the benzylic position. Additionally, direct C-H functionalization strategies are emerging as powerful tools for the modification of methyl groups on heterocyclic rings. researchgate.net
Table 3: Modifications of the Methyl Group
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | Nickel Peroxide, KMnO₄ | Carboxylic Acid (-COOH) |
| Benzylic Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |
Chemo- and Regioselective Functionalization for Targeted Applications in Advanced Organic Materials and Ligand Design
The ability to perform chemo- and regioselective reactions on this compound is paramount for its application in the development of advanced organic materials and the design of sophisticated ligands. nih.govnih.govmdpi.comrsc.org The distinct reactivity of the three functional groups allows for a programmed sequence of reactions, ensuring that each modification occurs at the desired position without affecting the other functionalities.
For instance, the bromo group can be selectively targeted for a cross-coupling reaction under conditions that leave the nitro and methyl groups untouched. Subsequently, the nitro group can be reduced to an amine without affecting the newly introduced group or the methyl group. This stepwise approach is crucial for building complex molecules with well-defined structures.
The resulting highly functionalized quinoline derivatives have potential applications in various fields. In materials science, the tailored electronic properties of these molecules can be exploited for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. In ligand design, the precise positioning of coordinating atoms, which can be introduced through the derivatization of the bromo, nitro, and methyl groups, is essential for the creation of ligands with high affinity and selectivity for specific metal ions. mdpi.comacs.orgnih.gov This has significant implications for catalysis, coordination chemistry, and the development of new therapeutic agents. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-6-methyl-8-nitroquinoline?
- Methodological Answer : Synthesis typically involves multi-step halogenation and nitration. Bromination of 6-methylquinoline derivatives can be achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Nitration is performed using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct the nitro group to the 8-position. Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf comparison). Melting point analysis and spectroscopic techniques (¹H/¹³C NMR, ESI-MS) confirm structural integrity. For example, ESI-MS ([M+H]+) should match the theoretical molecular weight (285.03 g/mol), while NMR signals should align with predicted splitting patterns for bromine and nitro substituents .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods due to volatile brominated intermediates. Waste must be neutralized (e.g., sodium bicarbonate for acidic residues) and disposed via certified hazardous waste programs. Emergency protocols for spills include adsorption with inert materials (vermiculite) and evacuation .
Advanced Research Questions
Q. How can researchers optimize the nitration step to improve yield and regioselectivity?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts electron-deficient sites, favoring nitration at the 8-position. Experimentally, using acetic anhydride as a solvent enhances nitronium ion stability, while low temperatures (-10°C) minimize byproducts. In situ FTIR monitors reaction progress by tracking NO₂ group incorporation .
Q. What strategies resolve contradictions in NMR data for brominated quinoline derivatives?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Use deuterated DMSO or CDCl₃ to stabilize conformers. 2D NMR (COSY, HSQC) clarifies coupling patterns. For example, NOESY can confirm spatial proximity between methyl and nitro groups, resolving ambiguities in substituent orientation .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic (C-3 bromine) and nucleophilic (C-5/C-7) sites. Solvent effects (PCM models) and transition-state analysis (NEB method) optimize Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) .
Q. What functionalization strategies expand the utility of this compound in drug discovery?
- Methodological Answer : Bromine at C-3 enables cross-coupling (e.g., with aryl boronic acids) to introduce pharmacophores. Reduction of the nitro group (H₂/Pd-C) yields an amine for amide bond formation. Methoxy or trifluoromethyl groups can be introduced via SNAr reactions under basic conditions (K₂CO₃, DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
